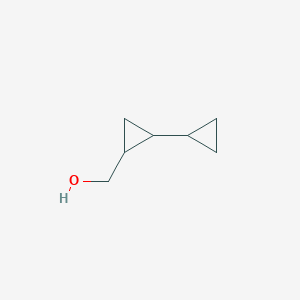
(2-Cyclopropylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylcyclopropyl)methanol is an organic compound characterized by the presence of two cyclopropyl groups attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylcyclopropyl)methanol typically involves the reaction of cyclopropylmethyl ketone with methanol under specific conditions. One common method includes the use of methoxymethyl triphenylphosphonium chloride as a reagent, which reacts with cyclopropylmethyl ketone in the presence of a base to form the desired product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2-Cyclopropylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Cyclopropylcyclopropyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Methanol: A simple alcohol with a single hydroxyl group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
Phenols: Compounds with a hydroxyl group attached to an aromatic ring .
Uniqueness: (2-Cyclopropylcyclopropyl)methanol is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2-cyclopropylcyclopropyl)methanol |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2 |
InChI Key |
QENGFKJBIVRULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)


![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
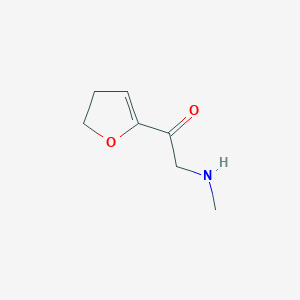
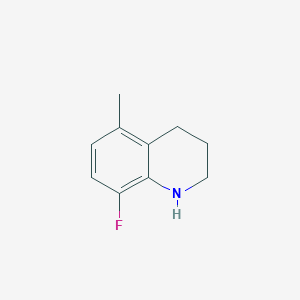

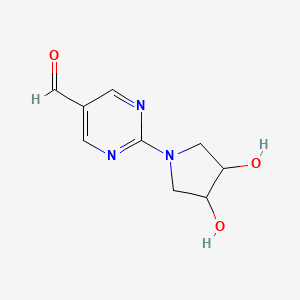
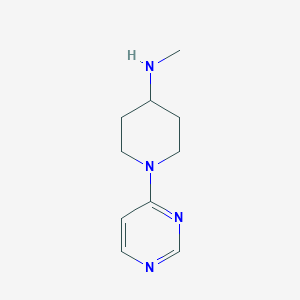
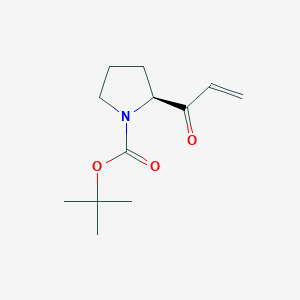
![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13158934.png)
